molecular formula C16H14F3N3 B11411494 1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine

1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine

Cat. No.: B11411494
M. Wt: 305.30 g/mol
InChI Key: YTRNGEWNRMMGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine is an organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a trifluoromethyl group attached to the benzyl moiety, which imparts unique chemical and physical properties. Benzimidazole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine and 1-methyl-1H-benzimidazole.

    Condensation Reaction: The 4-(trifluoromethyl)benzylamine is reacted with 1-methyl-1H-benzimidazole in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Catalysts such as palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 1-methyl-1H-benzimidazole
  • N-methyl-N-[4-(trifluoromethyl)benzyl]amine

Uniqueness

1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine is unique due to the presence of both the benzimidazole core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzimidazole core provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C16H14F3N3

Molecular Weight

305.30 g/mol

IUPAC Name

1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C16H14F3N3/c1-22-14-5-3-2-4-13(14)21-15(22)20-10-11-6-8-12(9-7-11)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

YTRNGEWNRMMGFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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